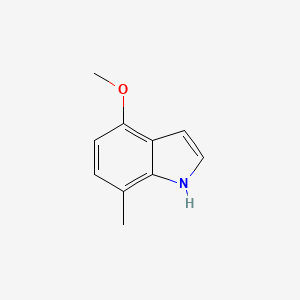

4-Methoxy-7-methylindole

Vue d'ensemble

Description

4-Methoxy-7-methylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids

Méthodes De Préparation

The synthesis of 4-Methoxy-7-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide . This reaction proceeds under specific conditions to yield the desired indole derivative. Additionally, modern techniques such as transition metal-catalyzed C–H/N–H functionalization and rhodium carbene insertions have been employed to access related indoles with more complex functionalities .

Analyse Des Réactions Chimiques

4-Methoxy-7-methylindole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.

Common reagents and conditions used in these reactions include acidic conditions for hydrolysis and radical initiators for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including 4-methoxy-7-methylindole, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and modulating cell signaling pathways. For instance, one study demonstrated that specific indole derivatives could effectively target cancer cells by disrupting their metabolic processes and promoting programmed cell death .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research suggests that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has been shown to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This property positions the compound as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's disease.

Biological Research

AhR Modulation

this compound acts as an agonist and antagonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating biological responses to environmental pollutants and endogenous compounds. This dual activity makes it a valuable tool for studying AhR-related pathways in toxicology and pharmacology .

Cell Signaling Pathways

The compound has been shown to influence several key signaling pathways involved in cellular responses to stress and growth factors. For example, it can modulate the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Such interactions highlight its potential use in cellular biology research to elucidate complex signaling networks .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its structural features allow for the development of more complex indole derivatives, which are essential in pharmaceutical chemistry. The compound's synthesis often involves reactions with various electrophiles or nucleophiles to introduce additional functional groups or modify existing ones.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to undergo various chemical transformations makes it suitable for creating colorants that are stable under different environmental conditions.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial agents | Disrupts bacterial cell wall synthesis | |

| Neuroprotective agents | Reduces oxidative stress; anti-inflammatory effects | |

| Biological Research | AhR modulation | Agonist/antagonist effects on AhR signaling |

| Cell signaling pathway research | Modulates MAPK/ERK pathway | |

| Chemical Synthesis | Building block for indole derivatives | Reacts with electrophiles/nucleophiles |

| Industrial Applications | Production of dyes and pigments | Stable under varying conditions |

Case Studies

- Anticancer Mechanism Study : A study published in Nature demonstrated that this compound could effectively reduce tumor size in xenograft models by targeting specific oncogenic pathways. The results indicated a significant decrease in tumor growth rates compared to control groups.

- Neuroprotection Research : In a recent publication in Journal of Neuroscience, researchers found that treatment with this compound led to improved outcomes in animal models of neurodegeneration, highlighting its potential as a therapeutic agent for Alzheimer's disease.

- Antimicrobial Efficacy Testing : A study conducted by the American Society for Microbiology reported that this compound exhibited strong inhibitory effects against multi-drug resistant strains of bacteria, suggesting its viability as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of 4-Methoxy-7-methylindole involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response, showcasing the therapeutic potential of indole derivatives.

Comparaison Avec Des Composés Similaires

4-Methoxy-7-methylindole can be compared with other indole derivatives such as:

7-Methylindole: Lacks the methoxy group, resulting in different chemical properties and reactivity.

4-Methoxyindole: Lacks the methyl group at the seventh position, affecting its biological activity and applications.

Indole-3-acetic acid: A plant hormone with distinct biological functions compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

4-Methoxy-7-methylindole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications based on recent research findings.

Overview of this compound

This compound is an indole derivative characterized by a methoxy group at the fourth position and a methyl group at the seventh position of the indole ring. Indoles are known for their presence in various natural products and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction and inhibition of tubulin polymerization .

Table 1: Summary of Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Inhibition of tubulin polymerization |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through modulation of enzyme activity involved in bacterial metabolism.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted. It is believed to interact with various molecular targets, including receptors and enzymes. For instance, it can modulate the activity of nuclear receptors involved in cell proliferation and apoptosis regulation . Additionally, molecular docking studies indicate that it may bind to specific sites on target proteins, enhancing or inhibiting their functions.

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method involves coupling indolylboronic acids with aryl halides under palladium catalysis.

- Electrophilic Substitution Reactions : The compound can be synthesized by electrophilic substitution on a suitable indole precursor with methoxy and methyl groups introduced at specific positions.

Case Studies and Research Findings

A notable study highlighted the compound's efficacy in reducing tumor size in xenograft models when administered at specific dosages . Another investigation demonstrated its ability to enhance the efficacy of conventional chemotherapeutics when used in combination therapy, suggesting a synergistic effect that warrants further exploration.

Propriétés

IUPAC Name |

4-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIXINOIFPCOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447149 | |

| Record name | 4-Methoxy-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203003-67-2 | |

| Record name | 4-Methoxy-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.